6'-Benzoyloxycincholine
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Overview
Description
6’-Benzoyloxycincholine is a chemical compound known for its unique structure and properties. It is derived from cinchona alkaloids, which are naturally occurring compounds found in the bark of cinchona trees. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Benzoyloxycincholine typically involves the esterification of cincholine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 6’-Benzoyloxycincholine follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain pure 6’-Benzoyloxycincholine
Quality Control: Rigorous testing to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
6’-Benzoyloxycincholine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield various reduced forms of the compound
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced forms of 6’-Benzoyloxycincholine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6’-Benzoyloxycincholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 6’-Benzoyloxycincholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in cellular processes
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of parasite growth or induction of apoptosis in cancer cells
Comparison with Similar Compounds
6’-Benzoyloxycincholine can be compared with other similar compounds, such as:
Quinine: Another cinchona alkaloid with antimalarial properties
Chloroquine: A synthetic derivative with similar therapeutic effects
Hydroxychloroquine: A hydroxylated derivative with enhanced biological activity
Uniqueness
6’-Benzoyloxycincholine stands out due to its unique ester linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
77539-57-2 |
---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] benzoate |
InChI |
InChI=1S/C26H26N2O3/c1-2-17-16-28-13-11-19(17)14-24(28)25(29)21-10-12-27-23-9-8-20(15-22(21)23)31-26(30)18-6-4-3-5-7-18/h2-10,12,15,17,19,24-25,29H,1,11,13-14,16H2 |
InChI Key |
RMIORKZWPHXLKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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